

Application Notes and Protocols for Hydroamination with IPrAuNTf2

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Compound of Interest

Compound Name: *lprauntf2*

Cat. No.: *B3005505*

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These application notes provide a comprehensive overview of the experimental setup for hydroamination reactions catalyzed by [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold(I), commonly known as **IPrAuNTf2**. This highly efficient and air-stable gold(I) catalyst, featuring a bulky N-heterocyclic carbene (NHC) ligand, has demonstrated significant utility in the formation of carbon-nitrogen bonds.

Catalyst Profile

- Catalyst Name: [1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene] [bis(trifluoromethanesulfonyl)imide]gold(I)
- Abbreviation: **IPrAuNTf2**
- CAS Number: 951776-24-2[1]
- Molecular Formula: C₂₉H₃₇AuF₆N₃O₄S₂[1]
- Molecular Weight: 866.71 g/mol [1]
- Appearance: Colorless to pale yellow solid[2]
- Key Features: **IPrAuNTf2** is a cationic gold(I) complex that is generally stable to air and moisture, making it a convenient catalyst for benchtop synthesis. The bulky IPr ligand

enhances catalyst stability and can influence selectivity. The non-coordinating NTf₂⁻ anion promotes high catalytic activity. Unlike many gold(I) chloride precursors, **IPrAuNTf₂** often does not require a silver salt co-catalyst to generate the active cationic species.[3]

Applications in Hydroamination

IPrAuNTf₂ and related gold(I)-NHC complexes are effective catalysts for the hydroamination of unsaturated carbon-carbon bonds, including those in alkynes, allenes, and alkenes. These reactions provide an atom-economical route to a variety of nitrogen-containing compounds, which are valuable intermediates in medicinal chemistry and materials science.

Table 1: Representative Data for Gold-Catalyzed Hydroamination of Alkynes

While specific data for **IPrAuNTf₂** in a comprehensive alkyne hydroamination study was not found in the immediate search, the following table represents typical results obtained with closely related IPrAu(I) catalysts. These reactions are generally high-yielding.

Entry	Alkyne Substrate	Amine Nucleophile	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Phenylacetylene	Aniline	(IPr)AuCl / AgOTf	Toluene	RT	24	10	(Widenhoefer et al.)
2	Phenylacetylene	Mesitylamine	NHC-Au(I) Complex	Acetonitrile	80-100	12-24	61	(Che et al.) [1]
3	Phenylacetylene	(Trifluoromethyl)aniline	NHC-Au(I) Complex	Acetonitrile	80-100	12-24	49	(Che et al.) [1]
4	Diyne	Ammonia	Cationic NHC-Au(I)	-	-	-	-	(Bertrand et al.) [1]

Table 2: Representative Data for Gold-Catalyzed Hydroamination of Allenes

The hydroamination of allenes often proceeds with high regio- and stereoselectivity. The following data is for a closely related catalyst system, highlighting the general effectiveness.

Entry	Allene Substrate	Nucleophile	Catalyst System	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	3-Methyl-1,2-butadiene	Aniline	(IPr)AuCl / AgOTf	Toluene	RT	24	10	(Widenhoefer et al.)
2	1-Cyclohexyl-1,2-propadiene	m-Bromoaniline	(IPr)AuCl / AgOTf	Dioxane	45	24	91	(Widenhoefer et al.)
3	1-Phenyl-1,2-propadiene	4-Methylbenzenesulfonamide	(PPh ₃)AuCl / AgOTf	Dioxane	RT	16	91	(Li et al.)

Experimental Protocols

The following are generalized protocols for the hydroamination of alkynes and allenes using **IPrAuNTf₂** or a closely related in situ generated catalyst system. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Intermolecular Hydroamination of an Alkyne with an Arylamine

This protocol is adapted from general procedures for NHC-gold(I) catalyzed hydroaminations. [\[1\]](#)[\[4\]](#)

Materials:

- **IPrAuNTf₂** (1-5 mol%)

- Alkyne (1.0 equiv)
- Arylamine (1.2 equiv)
- Anhydrous, degassed solvent (e.g., Dichloroethane, Toluene, or Acetonitrile)
- Inert atmosphere (Nitrogen or Argon)
- Schlenk flask or sealed vial

Procedure:

- To a dry Schlenk flask or vial under an inert atmosphere, add **IPrAuNTf2**.
- Add the anhydrous, degassed solvent to dissolve the catalyst.
- Add the arylamine, followed by the alkyne substrate.
- Seal the vessel and stir the reaction mixture at the desired temperature (ranging from room temperature to 110 °C).
- Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS, or ¹H NMR).
- Upon completion, cool the reaction to room temperature.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Intermolecular Hydroamination of an Allene with a Sulfonamide

This protocol is based on a well-established procedure for the gold-catalyzed hydroamination of allenes.^[3] While the original procedure uses a phosphine-ligated gold catalyst, the conditions are generally applicable to NHC-gold complexes like **IPrAuNTf2**.

Materials:

- **IPrAuNTf2** (2-5 mol%)

- Allene (2.0 equiv)
- Sulfonamide (1.0 equiv)
- Anhydrous 1,4-dioxane
- Inert atmosphere (Nitrogen or Argon)
- Sealed reaction tube

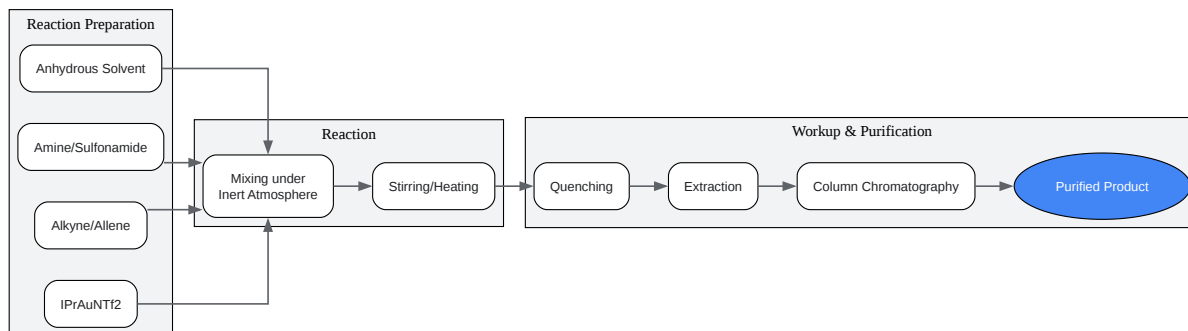
Procedure:

- To a dry, sealed reaction tube under an inert atmosphere, add **IPrAuNTf₂** and the sulfonamide.
- Add anhydrous 1,4-dioxane to the tube.
- Add the allene to the reaction mixture.
- Seal the tube and stir the mixture at room temperature.
- Monitor the disappearance of the sulfonamide starting material by TLC.
- Once the reaction is complete, quench the mixture with a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the N-allylic sulfonamide product.

Reaction Mechanism and Workflow

The generally accepted mechanism for the gold(I)-catalyzed hydroamination of an unsaturated C-C bond involves the coordination of the gold catalyst to the π -system, which activates it

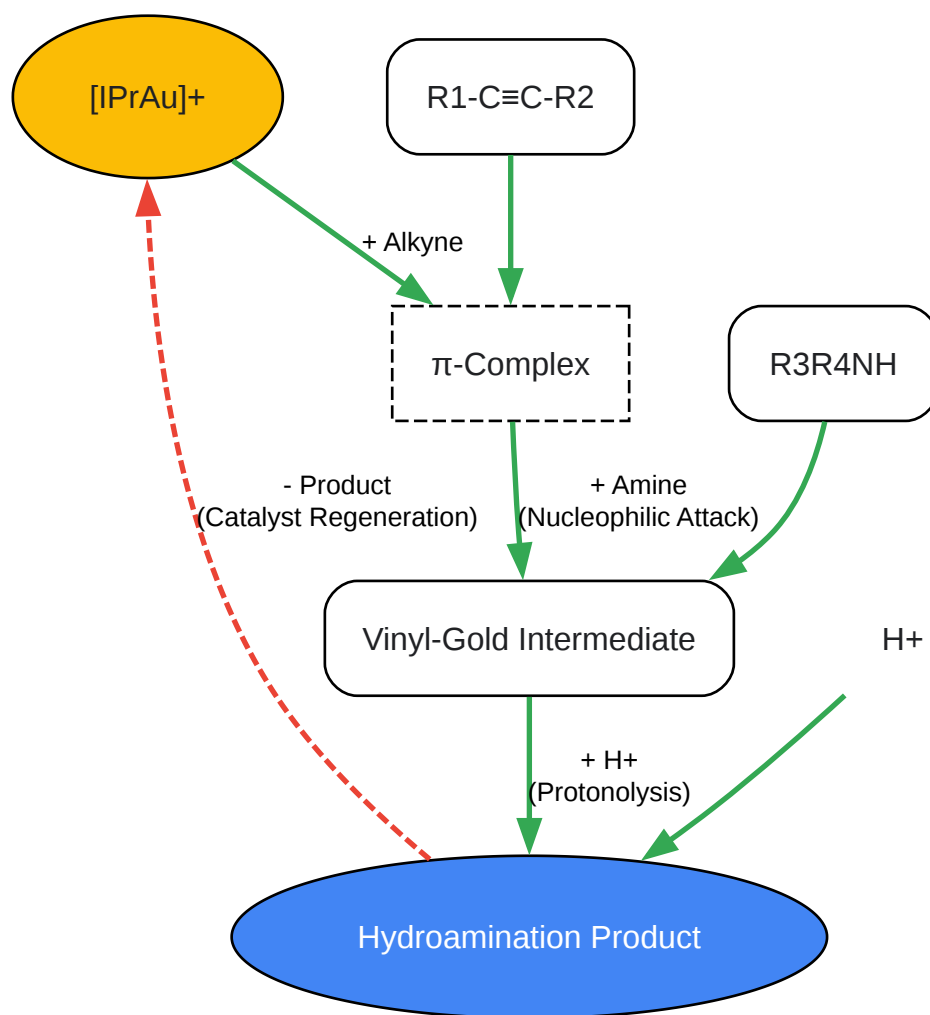
towards nucleophilic attack by the amine.



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Caption: General experimental workflow for **IPrAuNTf₂**-catalyzed hydroamination.

The catalytic cycle is initiated by the coordination of the gold(I) center to the alkyne or allene, forming a π -complex. This coordination increases the electrophilicity of the unsaturated bond, facilitating the nucleophilic attack of the amine or sulfonamide. This attack can occur in an intermolecular or intramolecular fashion. The resulting intermediate then undergoes protonolysis to release the hydroaminated product and regenerate the active gold catalyst.



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Caption: Proposed catalytic cycle for gold-catalyzed hydroamination of alkynes.

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